molecular formula C12H22N2O B1469002 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one CAS No. 1343226-87-8

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one

Cat. No. B1469002
M. Wt: 210.32 g/mol
InChI Key: LVGGUQVKMLCFIY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR) Studies

The compound 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one and related derivatives have been extensively studied for their potential in medicinal chemistry. For instance, 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) has been identified as a potent, selective, and systemically active inhibitor of intracellular N-acylethanolamine acid amidase (NAAA) activity. This enzyme inhibition is associated with profound anti-inflammatory effects in animal models. Further structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with improved physicochemical and drug-like profiles, highlighting the potential of NAAA inhibitors as therapeutic agents for pain and inflammation management (Nuzzi et al., 2016).

Antimalarial Activity Evaluation

The synthesis of various derivatives, including 2-amino-3-arylpropan-1-ols, and their evaluation for antimalarial activity has been another area of interest. Despite most compounds exhibiting weak antiplasmodial activity, some have shown moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research underscores the potential of these compounds in malaria treatment, though further investigations are needed to identify more potent antimalarial agents (D’hooghe et al., 2011).

Enantioselective Synthesis for Potential Antiviral Agents

The enantiospecific synthesis of certain pyrimidine nucleosides as potential antiviral agents showcases another application. These compounds are the first of a new class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring linked to a nucleic base through an N-N bond. Despite the significant synthetic achievement, these nucleoside analogs did not demonstrate significant antiviral activity in cell culture tests, illustrating the challenges in developing effective antiviral drugs (Hosono et al., 1994).

Inhibitory Effects on Enzymatic Activities

Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones has explored their potential as elastase inhibitors. These compounds, upon undergoing enzymatic hydrolysis, have shown to act as transient inhibitors, providing insights into designing new therapeutic agents targeting specific proteases involved in various diseases. This work emphasizes the role of azetidinone derivatives in developing enzyme inhibitors with potential clinical applications (Beauve et al., 1999).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a specific compound like “1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area. They might be able to provide more specific information or suggest relevant resources.


properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGGUQVKMLCFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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